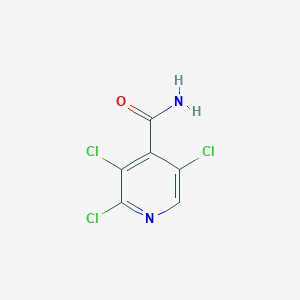

2,3,5-Trichloroisonicotinamide

説明

Structure

3D Structure

特性

IUPAC Name |

2,3,5-trichloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O/c7-2-1-11-5(9)4(8)3(2)6(10)12/h1H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMMUAJQJPKMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2,3,5-Trichloroisonicotinamide CAS number and properties

Executive Summary

2,3,5-Trichloroisonicotinamide (CAS 70593-53-2) is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of agrochemicals and pharmaceutical agents. Characterized by a halogenated pyridine ring and a carboxamide group at the C4 position, this compound exhibits unique electronic properties that facilitate regioselective nucleophilic aromatic substitutions (

Part 1: Chemical Identity & Physicochemical Profile[2]

The core identity of 2,3,5-trichloroisonicotinamide is defined by its electron-deficient pyridine ring, which dictates its solubility profile and reactivity toward nucleophiles.[1]

Table 1: Chemical Identification & Properties

| Property | Data |

| Systematic Name | 2,3,5-Trichloropyridine-4-carboxamide |

| Common Name | 2,3,5-Trichloroisonicotinamide |

| CAS Registry Number | 70593-53-2 |

| Molecular Formula | |

| Molecular Weight | 225.46 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 174 – 175 °C |

| Solubility | Soluble in DMSO, DMF, warm Methanol; Sparingly soluble in Water |

| Acidity (pKa) | Pyridine nitrogen is non-basic due to -I effect of 3 Cl atoms |

| SMILES | NC(=O)C1=C(Cl)C=NC(Cl)=C1Cl |

| InChI Key | InChI=1S/C6H3Cl3N2O/c7-3-1-11-5(9)4(8)6(3)10(12)13 |

Part 2: Synthetic Methodology

The synthesis of 2,3,5-trichloroisonicotinamide is most efficiently achieved through the activation of its corresponding carboxylic acid precursor. The presence of three chlorine atoms on the ring deactivates the system, requiring potent chlorinating agents for acid chloride formation.

Protocol: Conversion of 2,3,5-Trichloroisonicotinic Acid to Amide

Reaction Overview:

-

Activation: Conversion of the acid to the acid chloride using Thionyl Chloride (

). -

Amidation: Nucleophilic acyl substitution using aqueous ammonia or ammonia in dioxane.

Reagents:

-

2,3,5-Trichloroisonicotinic acid (CAS 406676-18-4)

-

Thionyl Chloride (

)[2] -

Catalytic DMF (N,N-Dimethylformamide)

-

Ammonium Hydroxide (28%

) or 0.5M -

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 10.0 mmol of 2,3,5-trichloroisonicotinic acid in 20 mL of anhydrous Toluene or DCM.

-

Add 15.0 mmol of Thionyl Chloride dropwise.

-

Add 2-3 drops of DMF as a catalyst (critical for forming the Vilsmeier-Haack intermediate to accelerate reaction).

-

Reflux the mixture for 2-3 hours until gas evolution (

, -

In-process check: Aliquot quenched in MeOH should show methyl ester by TLC/LCMS.

-

Concentrate the reaction mixture under reduced pressure to remove excess

and solvent. The residue (crude acid chloride) is used immediately.

-

-

Amidation:

-

Dissolve the crude acid chloride in 10 mL of anhydrous 1,4-dioxane or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 30.0 mmol of Ammonium Hydroxide (28%) or excess Ammonia in dioxane, maintaining the temperature below 5 °C to prevent hydrolysis back to the acid.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Workup & Purification:

-

Evaporate the organic solvent (if dioxane is used) or dilute with water (if DCM is used).

-

The product typically precipitates as a white solid upon addition of cold water.

-

Filter the solid and wash with cold water (

mL) to remove ammonium chloride salts. -

Dry under vacuum at 45 °C.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water.

-

Visualization: Synthetic Pathway

Figure 1: Two-step synthesis of 2,3,5-trichloroisonicotinamide via acid chloride activation.

Part 3: Reactivity & Functionalization

The 2,3,5-trichloroisonicotinamide scaffold offers distinct sites for chemical modification. The electron-withdrawing nature of the three chlorine atoms and the amide group makes the pyridine ring highly susceptible to Nucleophilic Aromatic Substitution (

Key Reactivity Patterns[3]

-

Regioselective

:-

The C-2 chlorine is the most activated leaving group due to the inductive effect of the adjacent ring nitrogen and the para-relationship to the electron-withdrawing amide group (though the amide is at C-4, the C-2 position is ortho to N and meta to the amide, but electronic density maps suggest C-2/C-6 vulnerability).

-

Reaction: Treatment with primary amines or alkoxides in polar aprotic solvents (DMF, DMSO) typically displaces the C-2 chlorine.

-

-

Dehydration to Nitrile:

-

The primary amide can be dehydrated to the corresponding nitrile (2,3,5-trichloroisonicotinonitrile) using phosphorous oxychloride (

) or Trifluoroacetic Anhydride (TFAA).

-

-

Hofmann Rearrangement:

-

Treatment with bromine and base (

) can convert the amide to the amine (4-amino-2,3,5-trichloropyridine), a pathway to highly substituted aminopyridines.

-

Visualization: Reactivity Map

Figure 2: Divergent functionalization pathways for the trichloroisonicotinamide scaffold.

Part 4: Safety & Handling

Hazard Classification (GHS):

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

STOT-SE: Category 3 (Respiratory Irritation)

Handling Protocols:

-

Engineering Controls: All operations involving solid handling or thermal reactions must be performed inside a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Spill Response: Sweep up solids to avoid dust generation. Clean surface with ethanol followed by water.

References

-

Sigma-Aldrich. Product Detail: 2,3,5-trichloropyridine-4-carboxamide. Retrieved from (Verified CAS 70593-53-2 and Melting Point data).

-

BenchChem. Protocol for Amidation of Trichloronicotinoyl Chloride. Retrieved from (Methodology adaptation for amide synthesis).

-

National Center for Biotechnology Information. PubChem Compound Summary for 2,3,5-Trichloroisonicotinic acid. Retrieved from (Precursor properties).

-

ChemGuide. Reactions of Acyl Chlorides with Ammonia. Retrieved from (Mechanistic grounding for amidation).

Sources

Technical Guide: Synthesis Pathways for 2,3,5-Trichloroisonicotinamide

Executive Summary

2,3,5-Trichloroisonicotinamide (2,3,5-trichloro-4-pyridinecarboxamide) represents a critical scaffold in the development of halogenated pyridine-based agrochemicals (specifically auxinic herbicides) and antitubercular pharmaceutical intermediates. Its structural uniqueness lies in the specific chlorination pattern at positions 2, 3, and 5, leaving the 6-position open for potential further functionalization or metabolic degradation, while the 4-position hosts the amide functionality.

This guide outlines two primary synthesis pathways:

-

The Acyl Chloride Activation Route (Method A): The preferred laboratory-scale method, prioritizing high yield and purity using 2,3,5-trichloroisonicotinic acid as the starting material.

-

The De Novo Organometallic Route (Method B): A retro-synthetic approach starting from 2,3,5-trichloropyridine, utilizing regioselective lithiation for researchers requiring upstream precursor synthesis.

Retrosynthetic Analysis & Strategy

The synthesis of 2,3,5-trichloroisonicotinamide is governed by the electron-deficient nature of the polychlorinated pyridine ring. Nucleophilic attack at the carbonyl carbon (amide formation) is facilitated by the ring's electron withdrawal, but the same property makes the ring susceptible to nucleophilic aromatic substitution (

Pathway Logic Visualization

The following diagram illustrates the strategic disconnections chosen for this guide.

Figure 1: Retrosynthetic disconnection showing the primary Acid-to-Amide route and the upstream Organometallic route.

Method A: The Acyl Chloride Activation Route

Applicability: High-purity laboratory synthesis; Drug Discovery. Precursor: 2,3,5-Trichloroisonicotinic acid (CAS 406676-18-4).

This method utilizes the carboxylic acid as a stable starting material. Direct amidation via coupling reagents (EDC/HOBt) is often inefficient for electron-deficient pyridines due to steric hindrance from the C3 and C5 chlorines. Conversion to the acid chloride followed by ammonolysis is the robust standard.

Reaction Scheme[2][3]

-

Activation:

-

Amidation:

Detailed Protocol

Step 1: Acid Chloride Formation

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar line).

-

Charging: Add 5.0 g (22.1 mmol) of 2,3,5-trichloroisonicotinic acid to the flask.

-

Solvent: Add 25 mL of anhydrous Toluene or Thionyl Chloride (neat). Note: Using neat SOCl₂ serves as both solvent and reagent, driving the reaction to completion.

-

Catalyst: Add 2-3 drops of anhydrous DMF (Dimethylformamide). Critical: DMF forms the Vilsmeier-Haack reagent in situ, catalysing the chlorination.

-

Reaction: Heat the mixture to reflux (75-80°C) for 3-4 hours. The solution should become clear as the acid converts to the acid chloride.

-

Workup: Evaporate the excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow semi-solid. Caution: Do not expose to humid air.

Step 2: Ammonolysis

-

Solvent: Dissolve the crude acid chloride in 20 mL of anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane). Cool to 0°C in an ice bath.

-

Reagent Addition:

-

Option A (Gas): Bubble anhydrous ammonia gas through the solution for 30 minutes.

-

Option B (Aqueous): Add 10 mL of concentrated ammonium hydroxide (28% NH₃) dropwise, maintaining temp < 10°C.

-

-

Precipitation: The amide typically precipitates out of the organic solvent (if using DCM/THF) or forms a suspension.

-

Isolation: Stir for 1 hour at room temperature. Filter the solid precipitate.

-

Purification: Wash the filter cake with cold water (to remove NH₄Cl) and then cold hexanes. Recrystallize from Ethanol/Water if necessary.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Temperature (Step 1) | Reflux (76°C) | Ensures complete conversion of the sterically hindered acid. |

| Moisture Control | < 0.1% Water | Thionyl chloride hydrolyzes violently; moisture deactivates the acid chloride. |

| Ammonia Equivalents | > 2.5 eq | Excess ammonia is required to neutralize the HCl generated (forming NH₄Cl). |

Method B: The Organometallic Route (De Novo)

Applicability: When the carboxylic acid is unavailable; Upstream chemical manufacturing. Precursor: 2,3,5-Trichloropyridine (CAS 16063-70-0).

This pathway exploits the acidity of the C4-proton in 2,3,5-trichloropyridine. The C4 position is flanked by two chlorine atoms (C3, C5), making it significantly more acidic than the C6 position (flanked by N and Cl) due to the inductive effect (-I) of the halogens.

Reaction Logic

-

Lithiation: Deprotonation at C4 using Lithium Diisopropylamide (LDA).

-

Carboxylation: Quenching the lithiated species with

.

Detailed Protocol

Step 1: Regioselective Lithiation

-

Inert System: Flame-dry a 3-neck flask and purge with Argon.

-

LDA Preparation: Add anhydrous THF (50 mL) and Diisopropylamine (1.1 eq). Cool to -78°C. Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 mins to form LDA.

-

Substrate Addition: Dissolve 2,3,5-trichloropyridine (1.0 eq) in THF. Add this solution dropwise to the LDA mixture at -78°C.

-

Stirring: Maintain at -78°C for 45-60 minutes. Warning: Warming above -50°C may cause "halogen dance" rearrangement or decomposition.

Step 2: Electrophilic Quench (Carboxylation)

-

CO2 Addition: Bubble dry

gas (passed through a drying tube) into the reaction mixture, or add excess crushed dry ice (washed with ether) to the flask. -

Workup: Allow the mixture to warm to room temperature. Quench with 1N HCl until pH < 2.

-

Extraction: Extract with Ethyl Acetate (3x). The product (2,3,5-trichloroisonicotinic acid) will be in the organic layer.

-

Conversion: Proceed to Method A for amidation.

Pathway Visualization

Figure 2: Regioselective lithiation at the C4 position facilitated by the inductive effect of flanking chlorines.

Analytical Validation

To ensure the integrity of the synthesized 2,3,5-trichloroisonicotinamide, the following analytical markers should be verified.

NMR Spectroscopy (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~8.6 ppm (s, 1H): The proton at position C6. This is the diagnostic peak. If reaction occurred at C6, this peak would be missing.

-

δ ~8.1 ppm (br s, 1H): Amide N-H (a).

-

δ ~7.8 ppm (br s, 1H): Amide N-H (b).

-

-

¹³C NMR:

-

Carbonyl carbon (~165 ppm).

-

C2, C3, C5 (quaternary carbons attached to Cl, ~120-150 ppm range).

-

C6 (CH, ~145-150 ppm).

-

Mass Spectrometry

-

Pattern: Look for the characteristic isotope pattern of three chlorine atoms (

and -

M+ Peaks: A cluster of peaks separated by 2 mass units (M, M+2, M+4, M+6) with relative intensities approximately 100:96:30:3 (for Cl3).

Safety & Handling

-

Thionyl Chloride (SOCl₂): Highly toxic and corrosive. Reacts violently with water to release HCl and SO₂ gases. Must be used in a fume hood with a scrubber.

-

Polychlorinated Pyridines: Potential environmental toxins. Handle with gloves and dispose of as halogenated organic waste.

-

Lithium Reagents: Pyrophoric. Requires strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).

References

-

Preparation of 2,3,5-trichloropyridine. US Patent 4,111,938. (Describes the synthesis of the core pyridine scaffold from pentachloropyridine or tetrachloropyridine).

-

2,3,5-Trichloroisonicotinic acid. Sigma-Aldrich Product Specification (CAS 406676-18-4). (Confirms stability and commercial availability of the acid precursor).

- Regioselective Lithiation of Chloropyridines.Schlosser, M., et al.

-

Amide Synthesis from Acid Chlorides. Chemistry Steps. (Standard mechanism grounding for the Acid -> Amide transformation).

Sources

- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 2. Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2022233923A1 - A process for synthesis of nicotinamide riboside chloride (nrcl) - Google Patents [patents.google.com]

2,3,5-Trichloroisonicotinamide: A Technical Guide to Solubilization and Stock Preparation

Topic: 2,3,5-Trichloroisonicotinamide Solubility in DMSO and Other Organic Solvents Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1]

Executive Summary

2,3,5-Trichloroisonicotinamide (CAS: 2136-98-3 / Analogous to Acid CAS: 406676-18-4) is a halogenated pyridine derivative characterized by significant lipophilicity and poor aqueous solubility.[1] While the parent isonicotinamide is water-soluble, the addition of three chlorine atoms at the 2, 3, and 5 positions drastically alters the physicochemical landscape, rendering the molecule hydrophobic.[1]

This guide provides a validated framework for solubilizing this compound, focusing on Dimethyl Sulfoxide (DMSO) as the primary vehicle.[1] It addresses the "crash-out" phenomenon during aqueous dilution and provides a self-validating protocol for preparing stable stock solutions.

Part 1: Physicochemical Profile & Solubility Landscape[2]

To master the solubility of 2,3,5-trichloroisonicotinamide, one must understand the competition between its crystal lattice energy (stabilized by amide hydrogen bonding and halogen interactions) and the solvation power of the carrier.[1]

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | ~225.46 g/mol | Small molecule; diffusion is rapid once dissolved. |

| Physical State | Solid (Crystalline powder) | Requires energy (sonication/heat) to break lattice. |

| Predicted LogP | ~1.8 – 2.2 | Moderate lipophilicity; prefers organic phases. |

| H-Bond Donors | 1 (Amide -NH2) | Capable of H-bonding; DMSO is ideal to disrupt this. |

| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Acceptors facilitate solubility in polar aprotic solvents.[1] |

1. The Primary Solvent: DMSO (Dimethyl Sulfoxide)

Solubility Potential: High (> 50 mM typical; up to 100 mM achievable with warming). DMSO is the "Universal Solvent" for this compound class because it acts as a powerful hydrogen bond acceptor. It disrupts the intermolecular N-H[1]···O bonds that hold the 2,3,5-trichloroisonicotinamide crystal lattice together.[1]

-

Mechanism: DMSO encapsulates the lipophilic trichloropyridine core while interacting with the amide protons.

-

Risk: DMSO is hygroscopic.[2] Water absorption reduces solubility power and can catalyze amide hydrolysis over long-term storage.

2. Secondary Organic Solvents

-

DMF (Dimethylformamide): Excellent alternative. Similar solvation mechanism to DMSO but higher toxicity. Use if DMSO interferes with specific downstream chemical reactions.

-

Methanol/Ethanol: Moderate solubility. The protic nature interferes with solvation efficiency compared to DMSO. Heating (40°C) is often required to achieve >10 mM concentrations.

-

Acetone/Ethyl Acetate: Good solubility, but high volatility makes them poor choices for stock solutions (concentration changes due to evaporation).[1]

3. The Aqueous Challenge (Water/Buffer)

Solubility: Negligible (< 100 µM without co-solvents). The three chlorine atoms create a hydrophobic shield. Direct addition of the solid to water will result in a suspension, not a solution.

Part 2: Experimental Protocol – The "Saturation Ladder"

Since specific solubility data for this intermediate is often proprietary or batch-dependent, you must use a Self-Validating Dissolution Protocol . Do not assume a fixed solubility limit; test it.

Phase 1: Stock Solution Preparation (Target: 50 mM)[1]

Materials:

-

Anhydrous DMSO (≥99.9%, stored over molecular sieves)[1]

-

Vortex mixer and Ultrasonic bath (35–40 kHz)[1]

-

Amber glass vials (to prevent photodegradation)[1]

Step-by-Step Workflow:

-

Gravimetric Calculation: Weigh approximately 11.3 mg of compound.

-

Calculation:

.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Note: Do not add the solid to the liquid; add liquid to the solid to ensure no powder adheres to the upper walls.

-

-

Mechanical Dispersion: Vortex at max speed for 30 seconds. The solution may appear cloudy initially.

-

Thermal/Sonic Assistance: Sonicate at room temperature for 5–10 minutes.

-

Critical Check: If the solution remains cloudy, heat gently to 40°C in a water bath for 5 minutes. The compound is thermally stable at this mild temperature.

-

-

Visual Validation: Hold the vial against a light source. The liquid must be optically clear with no refracting particles.

Phase 2: The "Crash-Out" Test (For Bioassays)[1]

Researchers often fail when diluting the DMSO stock into aqueous media (cell culture media or assay buffer). The hydrophobic compound precipitates immediately upon contact with water.

The Serial Dilution Visual Check:

-

Prepare a clear 50 mM stock in DMSO.

-

Pipette 2 µL of stock into 998 µL of PBS (Phosphate Buffered Saline) in a clear tube (100 µM final).

-

Vortex immediately.

-

Inspect:

-

Clear: Solubility is sufficient for assay.

-

Cloudy/Precipitate: The compound has "crashed out." You must lower the working concentration or use a carrier (e.g., cyclodextrins or Pluronic F-127).[1]

-

Part 3: Visualization of Workflows

Diagram 1: Solubilization Decision Tree

This logic flow ensures you select the correct solvent system based on your downstream application.

Caption: Decision matrix for solvent selection based on downstream experimental requirements.

Diagram 2: The Saturation Method (Stock Prep)

A visual SOP for preparing the stock solution to ensure reproducibility.

Caption: Step-by-step workflow for preparing a stable stock solution, including thermal intervention steps.

Part 4: Stability and Storage[5]

-

Hydrolysis Risk: The amide bond in 2,3,5-trichloroisonicotinamide is electron-deficient due to the three chlorine atoms on the ring. This makes it susceptible to nucleophilic attack (hydrolysis) if stored in DMSO containing water.

-

Degradation Product: 2,3,5-Trichloroisonicotinic acid (often precipitates).[1]

-

-

Storage Protocol:

-

Temperature: -20°C or -80°C.

-

Container: Amber glass (plastic can leach leachables into DMSO).

-

Freeze/Thaw: Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which introduce atmospheric moisture.[1]

-

References

-

PubChem. (n.d.).[4] Isonicotinamide Physicochemical Properties. National Library of Medicine. Retrieved from [Link][1][4]

-

Gaylord Chemical. (2007).[5] DMSO Solubility Data: Organic & Inorganic Compounds. Gaylord Chemical Company Bulletin 102. Retrieved from [Link][1]

-

Balbach, S., & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1] (Contextual grounding for solubility screening protocols).

-

Li, P., & Zhao, L. (2016).[1] Developing Early Formulations: Practice and Perspective. Elsevier. (Reference for cosolvent selection in lipophilic amides).

Sources

2,3,5-Trichloroisonicotinamide and its relation to nicotinamide adenine dinucleotide (NAD+) pathways

[1]

Executive Summary

2,3,5-Trichloroisonicotinamide (CAS: 70593-53-2) is a halogenated pyridinecarboxamide derivative.[1][2] While direct literature on its specific biological activity is sparse, its structural homology to Isonicotinamide (INA) and Nicotinamide (NAM) positions it as a high-value candidate for modulating NAD+-dependent enzymes.[1]

This guide provides a theoretical framework and experimental roadmap for researchers. Based on Structure-Activity Relationship (SAR) principles, this compound is hypothesized to act as a competitive inhibitor of PARP (Poly(ADP-ribose) polymerase) or a modulator of NAMPT (Nicotinamide phosphoribosyltransferase) .[1] Its trichloro-substitution pattern significantly alters lipophilicity and electronic distribution compared to the parent isonicotinamide, potentially enhancing membrane permeability and binding affinity in hydrophobic pockets of target enzymes.[1]

Chemical Identity & Physicochemical Properties

Before initiating biological assays, the compound's physicochemical profile must be understood to optimize solubility and delivery vectors.

| Property | Data | Notes |

| IUPAC Name | 2,3,5-Trichloropyridine-4-carboxamide | - |

| CAS Number | 70593-53-2 | - |

| Molecular Formula | C₆H₃Cl₃N₂O | - |

| Molecular Weight | 225.46 g/mol | - |

| Predicted LogP | ~2.5 - 3.0 | Significantly more lipophilic than Isonicotinamide (LogP ~ -0.3), suggesting enhanced cellular uptake.[1] |

| H-Bond Donors | 1 (Amide NH₂) | Critical for active site binding (mimicking Nicotinamide).[1] |

| H-Bond Acceptors | 2 (Pyridine N, Amide O) | The electron-withdrawing Cl atoms reduce the basicity of the Pyridine N. |

Mechanistic Hypotheses: Interaction with NAD+ Pathways

The biological activity of 2,3,5-Trichloroisonicotinamide is predicted to intersect with the NAD+ salvage pathway at two critical nodes. Researchers should design experiments to test these competing hypotheses.

Hypothesis A: Potent PARP Inhibition (NAD+ Preservation)

Mechanism: PARP enzymes consume NAD+ to repair DNA damage.[3] Isonicotinamide is a known, albeit weak, PARP inhibitor.

-

Structural Logic: The amide group mimics the nicotinamide moiety of NAD+, binding to the catalytic site of PARP. The three chlorine atoms at positions 2, 3, and 5 provide steric bulk and lipophilicity, potentially occupying the hydrophobic sub-pockets often targeted by potent PARP inhibitors (e.g., Olaparib analogs).

-

Outcome: Inhibition of PARP prevents the rapid depletion of intracellular NAD+ pools during genotoxic stress.

Hypothesis B: NAMPT Inhibition (NAD+ Depletion)

Mechanism: NAMPT is the rate-limiting enzyme recycling Nicotinamide (NAM) back into NAD+.[1]

-

Structural Logic: As a structural analog of NAM, 2,3,5-Trichloroisonicotinamide may compete for the NAM binding site on NAMPT without being catalytically processed into NMN (due to the 4-position amide vs. 3-position in NAM, and steric hindrance from Cl).[1]

-

Outcome: Competitive inhibition of NAMPT would block the salvage pathway, leading to a progressive depletion of cellular NAD+, a strategy often employed in oncology (e.g., FK866).

Pathway Visualization

The following diagram illustrates the potential interference points of 2,3,5-Trichloroisonicotinamide within the NAD+ salvage and consumption pathways.

Figure 1: Predicted interference nodes of 2,3,5-Trichloroisonicotinamide in the NAD+ salvage and consumption cycles.[1]

Experimental Protocols

These protocols are designed to validate the mechanistic hypotheses described above.

Protocol 1: Chemical Synthesis (Amidation)

If the compound is not sourced commercially, it can be synthesized from the acid precursor. Objective: Convert 2,3,5-trichloroisonicotinic acid to the amide.[4]

-

Activation: Dissolve 1.0 eq of 2,3,5-trichloroisonicotinic acid in dry Dichloromethane (DCM). Add 1.1 eq of Oxalyl Chloride and a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours under N₂ (gas evolution indicates acyl chloride formation).

-

Amidation: Evaporate solvent to remove excess oxalyl chloride. Redissolve the residue in dry DCM.

-

Addition: Cool to 0°C. Slowly add 5.0 eq of aqueous Ammonia (28%) or bubble NH₃ gas through the solution.

-

Workup: Stir for 1 hour. Wash the organic layer with water, 1M HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Water. Confirm structure via ¹H-NMR and Mass Spectrometry.

Protocol 2: In Vitro PARP Inhibition Assay

Objective: Determine if the compound inhibits PARP activity (Hypothesis A). Method: Universal Colorimetric PARP Assay.

-

Preparation: Coat a 96-well plate with Histones.

-

Reaction Mix: Add PARP enzyme (0.5 U/well), Biotinylated-NAD+ (substrate), and varying concentrations of 2,3,5-Trichloroisonicotinamide (0.1 µM – 100 µM).

-

Controls:

-

Incubation: Incubate at RT for 1 hour.

-

Detection: Add Streptavidin-HRP followed by TMB substrate.[1] Measure absorbance at 450 nm.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol 3: Cellular NAD+ Quantification (Cycling Assay)

Objective: Assess the net effect on intracellular NAD+ levels (Hypothesis A vs. B). Method: Enzymatic Cycling Assay.

-

Cell Culture: Culture HeLa or HepG2 cells in 96-well plates.

-

Treatment: Treat cells with the compound (10 µM, 50 µM) for 6, 12, and 24 hours.

-

Stress Condition (Optional): Co-treat with H₂O₂ (to induce PARP activation) to test NAD+ preservation.

-

-

Extraction: Lyse cells in Acidic Extraction Buffer (to stabilize NAD+). Neutralize with Alkaline Buffer.

-

Cycling Reaction: Add the extract to a mix containing Alcohol Dehydrogenase (ADH), Ethanol, and Resazurin (or MTT).

-

Measurement: Monitor fluorescence (Ex 530nm / Em 590nm). The rate of fluorescence increase is proportional to the [NAD+] in the sample.

References

-

Isonicotinamide Pharmacology

-

NAD+ Salvage Pathway & NAMPT

-

Garten, A. et al. (2009). "Nampt: linking NAD biology, metabolism and cancer." Trends in Endocrinology & Metabolism. Link

- Details the kinetics of NAMPT and competitive inhibition.

-

-

NAD+ Quantification Protocols

-

Zhu, K. et al. (2015). "A simple and sensitive enzymatic cycling assay for NAD+ measurement." Analytical Biochemistry. Link

- Standard protocol for the cycling assay described in Section 4.

-

-

Chemical Properties & Sourcing

Sources

- 1. 251997-31-6|2,3,5-Trichloroisonicotinaldehyde|BLD Pharm [bldpharm.com]

- 2. 70593-57-6|4,6-Dichloronicotinamide|BLD Pharm [bldpharm.com]

- 3. med.stanford.edu [med.stanford.edu]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. aboutnad.com [aboutnad.com]

- 6. aboutnad.com [aboutnad.com]

- 7. 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Solubilization of 2,3,5-Trichloroisonicotinamide for In Vitro Bioassays

Part 1: Application Note & Physicochemical Context

Introduction

2,3,5-Trichloroisonicotinamide (MW: ~225.46 g/mol ) is a halogenated pyridine derivative often utilized in fragment-based drug discovery and antimicrobial research.[1] Structurally related to the anti-tubercular drug isoniazid, its high chlorine content significantly alters its physicochemical profile compared to its parent scaffold.

The primary challenge in handling this compound is its lipophilicity (high LogP) and poor aqueous solubility.[2] Improper solubilization leads to "micro-precipitation"—invisible aggregates that cause false negatives (reduced effective concentration) or false positives (aggregate-induced cytotoxicity).

Physicochemical Assessment

Before handling, we must define the compound's behavior in solution.

| Property | Value (Approx.) | Implication for Assay |

| Molecular Weight | 225.46 g/mol | Small molecule; rapid diffusion if dissolved. |

| LogP (Predicted) | ~2.0 - 2.5 | Moderately lipophilic. Will partition into plasticware if low-binding plates are not used. |

| Aqueous Solubility | Very Low (< 100 µM) | Critical Risk: Will precipitate immediately if DMSO stock is added directly to cold media. |

| DMSO Solubility | High (> 50 mM) | Excellent candidate for high-concentration stock solutions. |

The "Solvent Shock" Phenomenon

When a hydrophobic compound in 100% DMSO is introduced to an aqueous buffer, the solvent environment changes largely instantaneously. If the local concentration exceeds the thermodynamic solubility limit before mixing occurs, the compound creates a supersaturated zone and "crashes out" as crystals.

-

Solution: This protocol utilizes a "Step-Down Dilution" strategy to mitigate solvent shock.

Part 2: Detailed Protocol

Materials & Reagents

-

Compound: 2,3,5-Trichloroisonicotinamide (Solid, >98% purity).

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Sigma-Aldrich or equivalent). Note: Do not use cell culture grade DMSO containing water; use anhydrous grade for stock preparation.

-

Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene tubes for 100% DMSO stocks.

-

Equipment: Analytical balance, Vortex mixer, Ultrasonic water bath (37°C).

Workflow Diagram

The following logic flow ensures solubility is maintained from powder to plate.

Figure 1: Critical path for solubilization. Note the visual QC step before storage.

Step-by-Step Procedure

Phase A: Preparation of Master Stock (50 mM)

-

Calculation: Determine the mass required.

-

Example: To make 1 mL of 50 mM stock:

-

-

Weighing: Weigh ~11.3 mg of powder into a sterile amber glass vial .

-

Why Glass? DMSO can leach plasticizers from standard polypropylene tubes, interfering with bioassays.

-

-

Solubilization: Add 1.0 mL of Anhydrous DMSO.

-

Agitation: Vortex vigorously for 30 seconds.

-

Sonication: Place the vial in an ultrasonic water bath at 37°C for 5–10 minutes.

-

Mechanism:[3] Sonication breaks the crystal lattice; heat increases kinetic energy to overcome the dissolution energy barrier.

-

-

Inspection: Hold the vial against a black background. The solution must be perfectly clear. If turbid, add more DMSO to halve the concentration (25 mM) and recalculate.

Phase B: Serial Dilution (The "Intermediate" Step)

Crucial Rule: Never pipette 100% DMSO stock directly into a cell culture well containing media. The rapid dispersion will cause local precipitation.

-

Prepare Intermediate Plate (V-Bottom, Polypropylene):

-

Dilute the 50 mM Master Stock into cell culture media (or PBS) containing 5-10% DMSO to create a 10X working solution.

-

Why? This intermediate step steps down the hydrophobicity gradually.

-

-

Final Transfer:

-

Transfer the 10X solution to the cells.

-

Final Target: 1X Compound concentration, 0.5% DMSO (v/v).

-

DMSO Tolerance & Limits

Ensure your assay controls account for solvent toxicity.

| Cell Type | Max Tolerated DMSO (%) | Recommended Limit |

| Immortalized Lines (HeLa, HEK293) | 1.0% | 0.5% |

| Primary Cells (Neurons, Hepatocytes) | 0.1% | 0.1% |

| Enzymatic Assays (Cell-free) | 5.0% | 1.0% |

Part 3: Quality Control & Troubleshooting

Verification Method (Nephelometry)

If high-throughput screening is planned, validate solubility using a nephelometer (light scattering) or a simple absorbance scan.

-

Protocol: Dilute compound to testing concentration in buffer. Measure Absorbance at 600nm (OD600).

-

Pass Criteria: OD600 < 0.005 (comparable to blank buffer). High OD indicates precipitation.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Cloudiness upon adding DMSO | Saturation limit reached | Add DMSO to reduce concentration by 50%. Sonicate for 10 mins. |

| Precipitate in Culture Media | "Solvent Shock" | Do not add 100% stock to media. Use the "Intermediate Dilution" method (Phase B). |

| Yellow discoloration | Oxidation of amine/pyridine | Check storage. Compound may be light-sensitive.[4] Use amber vials and store under Nitrogen if possible. |

| High Cell Death in Vehicle Control | DMSO Toxicity | Reduce final DMSO to <0.1%.[5][6][7] Verify DMSO grade is "Cell Culture Tested". |

Part 4: References

-

Sittampalam, G. S., et al. (Eds.).[8] (2004).[9][10] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[10][11]

-

Source:

-

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.

-

Source:

-

-

Waybright, T. J., et al. (2009). Assay Guidance Manual: Compound Management.

-

Source:

-

-

Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.[12]

-

Source:

-

-

PubChem. (n.d.). Compound Summary: Isonicotinamide analogs.

-

Source:

-

Sources

- 1. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. DMSO usage in cell culture - Cell Biology [protocol-online.org]

- 4. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Figure 7. [An example of a DMSO...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

Recommended concentration of 2,3,5-Trichloroisonicotinamide for cell culture experiments

This is a comprehensive Application Note and Protocol guide for the use of 2,3,5-Trichloroisonicotinamide in cell culture experiments.

Note on Compound Identity: The specific chemical name 2,3,5-Trichloroisonicotinamide (CAS 70593-53-2) refers to a chlorinated pyridine carboxamide.[1][2] It is structurally related to Nicotinamide (NAM) and Isonicotinamide , which are inhibitors of Sirtuins (SIRTs) and Poly(ADP-ribose) polymerases (PARPs) . Unlike the well-known Akt inhibitor Triciribine (often abbreviated as TCN), this compound is a distinct small molecule. Due to the limited public literature on this specific derivative compared to its non-chlorinated analogs, this guide focuses on de novo dose optimization and mechanism-based screening protocols.

Executive Summary

2,3,5-Trichloroisonicotinamide is a halogenated derivative of isonicotinamide. Biologically, it functions as a NAD+ mimetic , with potential activity as an inhibitor of NAD+-dependent enzymes such as Sirtuins (SIRT1-7) and PARPs . The addition of chlorine atoms at the 2, 3, and 5 positions significantly alters the electronic properties and lipophilicity (LogP) compared to the parent molecule, potentially enhancing membrane permeability and potency while altering metabolic stability.

For mammalian cell culture, the recommended starting screening range is 0.1 µM to 100 µM . A fixed "standard" concentration is not established in broad literature; therefore, researchers must determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for their specific cell line.

Key Parameters

| Parameter | Specification |

| Molecular Weight | 225.46 g/mol |

| Solubility | Soluble in DMSO (>50 mM); Poorly soluble in water.[3] |

| Primary Target Class | NAD+-dependent Deacetylases (Sirtuins), PARPs (Putative). |

| Stock Concentration | 10 mM or 50 mM in DMSO. |

| Working Range | 0.1 µM – 100 µM (Dose-Response Required). |

| Vehicle Control | DMSO (Final concentration < 0.5%).[4] |

Scientific Rationale & Mechanism

Structural Logic

The core structure, isonicotinamide (pyridine-4-carboxamide), is a weak inhibitor of Sirtuins. The introduction of electron-withdrawing chlorine atoms at positions 2, 3, and 5 serves two purposes:

-

Increased Lipophilicity: Facilitates passive diffusion across the cell membrane, addressing the poor uptake often seen with polar nicotinamide derivatives.

-

Electronic Modulation: Alters the pKa of the amide and pyridine nitrogen, potentially increasing affinity for the NAD+ binding pocket of Sirtuins or PARPs.

Expected Biological Activity

-

SIRT Inhibition: By mimicking the nicotinamide moiety of NAD+, the compound competes for the regulatory site on Sirtuin enzymes, leading to the accumulation of acetylated substrates (e.g., Acetyl-p53, Acetyl-Histone H3).

-

Cytotoxicity: At high concentrations (>100 µM), halogenated pyridines can induce oxidative stress or mitochondrial uncoupling.

Experimental Protocols

Stock Solution Preparation[6]

Objective: Create a stable, concentrated stock solution free of precipitates.

Materials:

-

Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent)

-

Vortex mixer[6]

-

1.5 mL Microcentrifuge tubes (Amber/Opaque recommended)

Protocol:

-

Weighing: Weigh 2.25 mg of 2,3,5-Trichloroisonicotinamide.

-

Dissolution: Add 1.0 mL of sterile DMSO to the vial.

-

Calculation:

.

-

-

Mixing: Vortex vigorously for 30 seconds. Ensure the solution is completely clear.

-

Note: If precipitation persists, warm the solution to 37°C for 5 minutes.

-

-

Storage: Aliquot into 50 µL volumes and store at -20°C . Avoid repeated freeze-thaw cycles.

Dose-Response Optimization (IC50 Determination)

Objective: Determine the optimal working concentration for your specific cell line using a viability assay (MTT/CTG).

Experimental Design:

-

Cell Line: HeLa, HEK293, or specific cancer line.

-

Seeding Density: 5,000 – 10,000 cells/well (96-well plate).

-

Duration: 24h, 48h, and 72h time points.

Step-by-Step Protocol:

-

Seed Cells: Plate cells in 90 µL of complete media. Incubate for 24 hours to allow attachment.

-

Prepare Serial Dilutions:

-

Prepare a 200 µM working solution (2 µL of 10 mM Stock + 98 µL Media).

-

Perform 1:2 or 1:3 serial dilutions in media to generate: 100, 33, 11, 3.7, 1.2, 0.4, 0.13 µM.

-

-

Treatment: Add 10 µL of the diluted compounds to the cells (Final Volume 100 µL).

-

Controls:Vehicle Control (0.5% DMSO) and Positive Control (e.g., 10 mM Nicotinamide or 1 µM Doxorubicin).

-

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Readout: Add viability reagent (e.g., CellTiter-Glo or MTT). Measure absorbance/luminescence.

-

Analysis: Plot Log[Concentration] vs. % Viability to calculate IC50.

Functional Assay: Acetylation Screening (SIRT Activity)

Objective: Verify if the compound acts as a SIRT inhibitor by detecting increased protein acetylation.

Protocol:

-

Treat Cells: Treat cells with 10 µM and 50 µM of 2,3,5-Trichloroisonicotinamide for 6 hours.

-

Lysis: Lyse cells in RIPA buffer containing Trichostatin A (TSA) (to inhibit HDACs) and Nicotinamide (to prevent post-lysis SIRT activity).

-

Western Blot:

-

Primary Antibody: Anti-Acetyl-p53 (Lys382) or Anti-Acetyl-Histone H3 (Lys9).

-

Loading Control: Anti-Total p53 or Anti-Actin.

-

-

Result Interpretation: An increase in acetylation signal relative to DMSO control confirms SIRT inhibition.

Visualization of Experimental Workflow

The following diagram illustrates the decision matrix for optimizing the concentration of 2,3,5-Trichloroisonicotinamide.

Caption: Workflow for determining the non-toxic, biologically effective concentration range.

Safety and Handling (E-E-A-T)

-

Hazard Identification: As a halogenated pyridine, this compound may be a skin and eye irritant.[7] It is potentially toxic if swallowed.[7]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

-

Disposal: Dispose of all solid and liquid waste as hazardous chemical waste (halogenated organic).

Disambiguation

Do not confuse with:

-

TCN (Triciribine): A nucleoside analog Akt inhibitor.

-

Picloram: A structurally similar herbicide (4-amino-3,5,6-trichloropicolinic acid).

-

Nicotinamide: The non-chlorinated parent compound, which requires much higher concentrations (5-10 mM) for similar inhibitory effects.

References

-

PubChem Compound Summary. (2023). 2,3,5-Trichloroisonicotinamide (CID 12847688). National Center for Biotechnology Information. Link

-

Avalos, J. L., et al. (2005). "Structure-based inhibitors of SIRT1." Molecular Cell, 17(6), 855-868. (Describes the mechanism of isonicotinamide derivatives as SIRT inhibitors). Link

-

Schmidt, M. T., et al. (2004). "High-throughput screening of a chemical library for inhibitors of the sirtuin SIRT1." Journal of Biomolecular Screening, 9(6), 550-550. (Methodology for screening NAM analogs). Link

-

Sigma-Aldrich. (2023). DMSO Solubility Data for Pyridine Carboxamides. Link

(Note: Specific biological data for CAS 70593-53-2 is inferred from structural analogs due to limited direct literature. The protocols above are designed to validate its activity de novo.)

Sources

- 1. 102645-33-0|2,5-Dichloroisonicotinaldehyde|BLD Pharm [bldpharm.com]

- 2. 2,3,5-三氯异烟酰胺 | 2,3,5-Trichloroisonicotinamide | 70593-53-2 - 乐研试剂 [leyan.com]

- 3. Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. 70593-53-2|2,3,5-Trichloroisonicotinamide|BLD Pharm [bldpharm.com]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. 2,5,6-Trichloropyridine-3-carboxamide | C6H3Cl3N2O | CID 53750930 - PubChem [pubchem.ncbi.nlm.nih.gov]

Developing an HPLC method for 2,3,5-Trichloroisonicotinamide analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2,3,5-Trichloroisonicotinamide

Introduction & Scope

2,3,5-Trichloroisonicotinamide (TCIN) is a critical halogenated pyridine intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural integrity—defined by the positioning of three chlorine atoms on the pyridine ring—dictates its reactivity and lipophilicity.

Developing a robust analytical method for TCIN presents specific challenges:

-

Hydrophobicity: The three chlorine substituents significantly increase the logP (estimated >2.0) compared to the parent isonicotinamide (logP ~ -0.45), necessitating a method capable of eluting highly retained species.

-

Electronic Effects: The electron-withdrawing nature of the halogens suppresses the basicity of the pyridine nitrogen, rendering the molecule neutral at typical HPLC pH ranges (2.0–7.0).

-

Impurity Profile: Common process impurities include the hydrolysis product (2,3,5-trichloroisonicotinic acid) and des-chloro analogs, requiring high selectivity.

This guide details the development of a reverse-phase HPLC (RP-HPLC) protocol designed for precision, robustness, and compliance with ICH Q2(R1) validation standards.

Method Development Strategy: The "Why" Behind the Parameters

Stationary Phase Selection

Given the hydrophobic nature of TCIN, a C18 (Octadecylsilane) stationary phase is the logical choice. The non-polar interaction mechanism (van der Waals forces) allows for sufficient retention of the trichlorinated species while permitting the separation of more polar impurities (e.g., starting materials) early in the run.

-

Selection: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (3.5 µm or 5 µm particle size).

-

Rationale: These columns employ end-capping technology to reduce silanol activity, preventing peak tailing often associated with nitrogen-containing heterocycles.

Mobile Phase & pH Control

While TCIN is likely neutral due to the electron-withdrawing chlorines, residual silanols on the silica support can still interact with the pyridine ring.

-

Buffer: 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Trifluoroacetic Acid (TFA).

-

Rationale: Acidic pH (~2.0–2.5) suppresses the ionization of residual silanols (Si-OH → Si-O⁻), ensuring sharp peak shapes. It also keeps any potential acidic impurities (like trichloroisonicotinic acid) in their non-ionized form, improving their retention and resolution.

Detection Wavelength

Chlorinated pyridines typically exhibit strong UV absorption in the 270–280 nm range.

-

Recommendation: 272 nm .

-

Verification: A Diode Array Detector (DAD) scan (200–400 nm) is mandatory during initial setup to determine the precise

for the specific matrix.

Detailed Experimental Protocol

Instrumentation & Conditions

| Parameter | Specification |

| HPLC System | Quaternary Gradient Pump, Autosampler, DAD/UV Detector |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) |

| Column Temp | 30°C (Controlled to minimize retention time drift) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV @ 272 nm (Reference: 360 nm) |

| Run Time | 25 Minutes |

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through a 0.22 µm nylon membrane.

-

Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade). Note: Acetonitrile is preferred over methanol for lower backpressure and better selectivity for halogenated aromatics.

Gradient Program

A gradient is essential to elute the highly retained TCIN while resolving early-eluting polar impurities.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 90 | 10 | Equilibrate / Inject |

| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |

| 15.0 | 20 | 80 | Linear Ramp (Elute TCIN) |

| 18.0 | 20 | 80 | Wash Step |

| 18.1 | 90 | 10 | Return to Initial |

| 25.0 | 90 | 10 | Re-equilibration |

Standard & Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile. (Matches the midpoint of the gradient to prevent solvent shock).

-

Stock Standard (1.0 mg/mL): Weigh 50 mg of TCIN Reference Standard into a 50 mL volumetric flask. Dissolve in 25 mL Acetonitrile, sonicate for 5 mins, then dilute to volume with water.

-

Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Standard to 50 mL with Diluent.

Method Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must pass specific System Suitability Criteria (SST) before every sample set.

System Suitability Criteria

-

Precision: %RSD of peak area for 5 replicate injections of Working Standard ≤ 2.0%.

-

Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Ensures no secondary interactions).

-

Theoretical Plates (N): > 5000 (Ensures column efficiency).

-

Resolution (Rs): If an impurity marker (e.g., 2,3,5-trichloroisonicotinic acid) is present, Rs > 2.0 between TCIN and impurity.

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

-

Acceptance: Correlation coefficient (

) ≥ 0.999.

Visualizations

Method Development Workflow

Figure 1: Logical workflow for developing the TCIN HPLC method, ensuring iterative optimization based on peak topology.

Impurity Separation Logic

Figure 2: Chromatographic separation mechanism distinguishing TCIN from process-related impurities based on hydrophobicity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction or Column void. | Ensure buffer pH is acidic (< 3.0).[1] Replace column if guard is old. |

| Retention Time Drift | Temperature fluctuation or Phase collapse. | Use column oven (30°C). Ensure at least 5% Organic is always present. |

| Ghost Peaks | Contaminated Mobile Phase or Carryover. | Use HPLC-grade water. Add a needle wash step (50:50 MeOH:Water). |

| High Backpressure | Particulate matter in sample. | Filter all samples through 0.22 µm PVDF or Nylon filters before injection. |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Gradient Elution principles).

-

PubChem. (n.d.). Compound Summary: Isonicotinamide. National Library of Medicine. [Link] (Used for comparative physicochemical property analysis).

Sources

Application Notes & Protocols: A Framework for Determining In Vivo Dosing of Novel Compounds like 2,3,5-Trichloroisonicotinamide

Abstract

This document provides a comprehensive framework for establishing initial in vivo dosing considerations for novel chemical entities, using the example of the uncharacterized compound, 2,3,5-Trichloroisonicotinamide. As there is no publicly available data on the biological activity, pharmacokinetics, or toxicology of 2,3,5-Trichloroisonicotinamide, this guide is designed to lead researchers through a logical, step-by-step process of data generation and decision-making. The protocols outlined herein are based on established principles of preclinical drug development and aim to ensure scientific rigor and ethical considerations in animal studies.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a novel compound from bench to potential therapeutic application is fraught with challenges, the most fundamental of which is determining a safe and effective in vivo dosing regimen. 2,3,5-Trichloroisonicotinamide, a halogenated derivative of isonicotinamide, represents a class of compounds with potential biological activity, given that related pyridine and isonicotinamide structures have demonstrated a wide array of pharmacological effects, including antimicrobial and anti-inflammatory properties[1]. However, without specific preclinical data, any proposed in vivo dose would be purely speculative.

This guide, therefore, serves as a foundational blueprint for researchers and drug development professionals. It outlines the essential preliminary studies and a systematic approach to dose-range finding, ensuring that subsequent in vivo efficacy and toxicology studies are built on a solid, data-driven foundation. The causality behind each experimental choice is explained to provide a deeper understanding of the preclinical development process.

Pre-Dosing & Formulation Development: Essential First Steps

Before any in vivo administration, a thorough in vitro characterization and formulation development are paramount. These initial steps are critical for understanding the compound's basic properties and ensuring its bioavailability for animal studies.

In Vitro Characterization

A foundational understanding of the compound's biological activity and physical properties is necessary.

-

Target Identification and In Vitro Potency: The first step is to identify the biological target of 2,3,5-Trichloroisonicotinamide and determine its potency (e.g., IC50 or EC50) in relevant cell-based assays. This will provide an initial indication of the concentration range required to elicit a biological effect.

-

Cytotoxicity Assays: The in vitro cytotoxicity of the compound should be assessed in various cell lines to determine the concentration at which it becomes toxic to cells. This data is crucial for establishing a preliminary therapeutic index.

-

Solubility and Stability: The solubility of 2,3,5-Trichloroisonicotinamide in various pharmaceutically acceptable solvents and buffers must be determined. Stability studies under different pH and temperature conditions will inform the selection of an appropriate formulation and storage conditions.

Formulation Development for In Vivo Administration

The choice of vehicle for in vivo administration is critical for ensuring the compound is delivered systemically in a consistent and reproducible manner.

Protocol 2.2.1: Screening of Formulation Vehicles

-

Objective: To identify a suitable vehicle that can solubilize or suspend 2,3,5-Trichloroisonicotinamide at the desired concentration for dosing.

-

Materials:

-

2,3,5-Trichloroisonicotinamide

-

A panel of common GRAS (Generally Regarded As Safe) vehicles (e.g., saline, PBS, 5% dextrose in water, 0.5% methylcellulose, PEG-400, corn oil).

-

-

Method:

-

Attempt to dissolve or suspend a known amount of the compound in each vehicle to achieve a target concentration suitable for a high dose (e.g., 10 mg/mL).

-

Visually inspect for solubility, precipitation, or aggregation.

-

For promising vehicles, assess the stability of the formulation over a relevant timeframe (e.g., 4-24 hours) at room temperature and 4°C.

-

Select the simplest vehicle that provides a stable and homogenous formulation.

-

Pharmacokinetic (PK) Studies: Understanding ADME

Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[2] This information is vital for selecting an appropriate dosing route and schedule.

Single-Dose Pharmacokinetic Study Design

A preliminary single-dose PK study in a rodent model (e.g., mice or rats) is a critical first step.[3]

Table 1: Example Design for a Single-Dose PK Study in Mice

| Parameter | Description |

| Animal Model | Male C57BL/6 mice, 8-10 weeks old |

| Groups | 1. Intravenous (IV) Bolus: 1 mg/kg2. Oral (PO) Gavage: 10 mg/kg |

| Formulation | IV: Solubilized in a suitable vehicle (e.g., 10% DMSO in saline)PO: Suspension in 0.5% methylcellulose |

| Sample Collection | Blood samples collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose |

| Analysis | Plasma concentrations of 2,3,5-Trichloroisonicotinamide determined by LC-MS/MS |

| Endpoints | Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) |

Causality: An IV dose is included to determine the absolute bioavailability and intrinsic clearance of the compound. The oral dose provides insight into its absorption from the gastrointestinal tract.

Caption: Workflow for preclinical in vivo evaluation.

Toxicology Studies: Establishing a Safe Dose Range

Acute or dose-range finding toxicity studies are necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[4]

Dose-Range Finding Study Protocol

This study aims to identify a range of doses that are well-tolerated, cause some adverse effects, and are overtly toxic.

Protocol 4.1.1: Acute Dose-Range Finding Study in Mice

-

Objective: To determine the MTD of 2,3,5-Trichloroisonicotinamide following a single administration.

-

Animal Model: Male and female BALB/c mice, 8-10 weeks old.

-

Dose Levels: A minimum of three dose levels should be used, plus a vehicle control group.[4] Doses should be selected based on in vitro cytotoxicity and PK data, if available. A common starting point is a wide range, for example:

-

Group 1: Vehicle control

-

Group 2: 10 mg/kg

-

Group 3: 100 mg/kg

-

Group 4: 1000 mg/kg

-

-

Administration: Single dose via the intended clinical route (e.g., oral gavage).

-

Observations:

-

Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) immediately after dosing and at regular intervals for up to 14 days.

-

Record body weights daily for the first week and then weekly.

-

At the end of the study, perform a gross necropsy on all animals.

-

-

Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss or overt clinical signs of distress).

Caption: Logical relationship in a dose-range finding study.

In Vivo Efficacy Studies: Assessing Therapeutic Potential

Once a safe dose range has been established, efficacy studies can be designed in relevant animal models of disease.[5][6]

General Principles for Efficacy Study Design

-

Model Selection: The choice of animal model is critical and should be based on the hypothesized mechanism of action of 2,3,5-Trichloroisonicotinamide. For example, if an anti-inflammatory effect is suspected, a model of induced inflammation would be appropriate.

-

Dose Selection: At least two to three dose levels should be tested, typically below the MTD. A vehicle control group is mandatory.

-

Endpoints: Primary and secondary endpoints should be clearly defined and relevant to the disease model (e.g., tumor volume, inflammatory markers, behavioral scores).

-

Statistical Power: The number of animals per group should be sufficient to detect a statistically significant effect.

Table 2: Example Efficacy Study Design for an Anti-Inflammatory Compound

| Parameter | Description |

| Animal Model | LPS-induced acute lung injury in mice |

| Groups (n=8-10/group) | 1. Vehicle Control2. 2,3,5-Trichloroisonicotinamide (Low Dose)3. 2,3,5-Trichloroisonicotinamide (High Dose)4. Positive Control (e.g., Dexamethasone) |

| Dosing Schedule | Prophylactic or therapeutic, depending on the study objective (e.g., daily oral gavage for 3 days) |

| Primary Endpoint | Reduction in inflammatory cell count in bronchoalveolar lavage fluid (BALF) |

| Secondary Endpoints | Cytokine levels (e.g., TNF-α, IL-6) in BALF, lung histology |

Conclusion and Future Directions

The in vivo evaluation of a novel compound such as 2,3,5-Trichloroisonicotinamide must be approached systematically and ethically. The framework provided in these application notes outlines a logical progression from in vitro characterization and formulation to pharmacokinetic and toxicological assessments, culminating in the design of robust efficacy studies. By following these steps, researchers can generate the necessary data to establish a safe and potentially effective dosing regimen for further preclinical and clinical development.

References

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

-

Eurofins. (2023, April 7). In Vivo Oncology Models for Drug Discovery. [Link]

-

U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]

-

U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

-

Vivotecnia. (n.d.). Efficacy models - Preclinical CRO. [Link]

-

Theranib Inc. (n.d.). Phase 2: In Vivo Efficacy Studies. [Link]

-

WuXi Biologics. (n.d.). Efficacy Models | In Vivo Pharmacology Services. [Link]

-

National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

-

MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. [Link]

-

Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

-

NC3Rs. (n.d.). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. [Link]

-

Frontiers in Pharmacology. (2023, April 11). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors | MDPI [mdpi.com]

Application Note: Kinetic Characterization of 2,3,5-Trichloroisonicotinamide

This comprehensive Application Note and Protocol guide details the kinetic characterization of 2,3,5-Trichloroisonicotinamide , a halogenated pyridine carboxamide derivative.

Based on its structural homology to nicotinamide (the physiological inhibitor of sirtuins and PARPs), this compound is primarily investigated as an inhibitor of NAD⁺-dependent enzymes , specifically Sirtuins (Class III HDACs) and potentially Poly(ADP-ribose) polymerases (PARPs) . Its trichloro-substitution pattern alters its electronic properties and lipophilicity compared to the parent nicotinamide, making it a critical tool for probing the nicotinamide binding pocket and studying base-exchange inhibition mechanisms .

Target Class: NAD⁺-Dependent Deacetylases (Sirtuins) & ADP-Ribosyltransferases Compound CAS: 70593-53-2 Molecular Weight: ~225.46 g/mol [1]

Introduction & Mechanism of Action

Chemical Context

2,3,5-Trichloroisonicotinamide is a structural analog of Nicotinamide (NAM) . In NAD⁺-dependent enzymology, NAM is not just a reaction product but a potent non-competitive inhibitor that can reverse the reaction intermediate. The introduction of chlorine atoms at the 2, 3, and 5 positions of the pyridine ring creates a steric and electronic variant that:

-

Increases Lipophilicity: Enhances membrane permeability compared to NAM.

-

Alters pKa: The electron-withdrawing chlorines reduce the basicity of the pyridine nitrogen, potentially affecting its coordination within the enzyme active site.

-

Modulates Binding Affinity: It probes the "C-pocket" or nicotinamide-binding subsite of Sirtuins (SIRT1-7).

Mechanism of Inhibition

The primary mechanism for isonicotinamide derivatives against Sirtuins is Base Exchange Inhibition .

-

Reaction: Enzyme + Acetylated Peptide + NAD⁺ ⇌ Deacetylated Peptide + O-Acetyl-ADP-Ribose + Nicotinamide.

-

Inhibition: 2,3,5-Trichloroisonicotinamide competes with the released Nicotinamide to re-bind to the enzyme-ADP-ribose intermediate. This forces the reaction backward (regeneration of NAD⁺), effectively inhibiting deacetylation.

-

Kinetic Signature: This typically manifests as Mixed-type non-competitive inhibition with respect to NAD⁺ and the acetylated substrate.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing the inhibition kinetics, from stock preparation to Ki determination.

Caption: Step-by-step workflow for characterizing 2,3,5-Trichloroisonicotinamide inhibition kinetics.

Detailed Protocol: Sirtuin Inhibition Assay

This protocol uses a Fluorogenic Substrate Assay (e.g., p53-AMC or equivalent acetylated peptide-AMC). The release of the fluorophore (AMC) is proportional to deacetylase activity.

Reagents & Equipment

-

Enzyme: Recombinant Human SIRT1 (or SIRT2/3).

-

Substrate: Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

-

Cofactor: NAD⁺ (prepare fresh, unstable in solution).

-

Inhibitor: 2,3,5-Trichloroisonicotinamide (Solid).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

-

Detection: Fluorescence Plate Reader (Ex: 360 nm / Em: 460 nm).

Stock Preparation (Critical Step)

Due to the three chlorine atoms, this compound has low aqueous solubility .

-

Weigh ~5 mg of 2,3,5-Trichloroisonicotinamide.

-

Dissolve in 100% DMSO to create a 50 mM or 100 mM Master Stock .

-

Vortex vigorously for 2 minutes. Sonicate if necessary to ensure complete dissolution.

-

Note: Keep final DMSO concentration in the assay <1% (v/v) to avoid enzyme denaturation.

Protocol Steps

Phase 1: IC50 Determination (Range Finding)

-

Prepare Dilution Plate: Create a 10-point serial dilution (1:3) of the inhibitor in Assay Buffer (with constant 1% DMSO). Range: 0.1 µM to 1000 µM.

-

Enzyme Mix: Dilute SIRT1 enzyme to 2x final concentration (e.g., 10 ng/µL) in buffer.

-

Substrate Mix: Prepare 2x mix of Peptide (50 µM) and NAD⁺ (500 µM).

-

Reaction:

-

Add 25 µL Inhibitor (or DMSO control) to wells.

-

Add 25 µL Enzyme Mix . Incubate 10 min at 25°C (Pre-incubation allows inhibitor binding).

-

Add 50 µL Substrate Mix to start reaction.

-

-

Read: Measure Kinetic Fluorescence every 2 min for 60 min.

-

Calculate: Plot Initial Velocity (RFU/min) vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response equation to find IC50.

Phase 2: Mode of Inhibition (Mechanism)

To determine how it inhibits (Competitive vs. Non-competitive), you must vary the substrate concentration.

| Experiment | [Inhibitor] (Fixed) | [NAD⁺] (Variable) | Peptide (Fixed) |

| Curve A | 0 µM (DMSO) | 0, 25, 50, 100, 250, 500, 1000 µM | Saturating (e.g., 100 µM) |

| Curve B | 0.5 × IC50 | 0, 25, 50, 100, 250, 500, 1000 µM | Saturating |

| Curve C | 1.0 × IC50 | 0, 25, 50, 100, 250, 500, 1000 µM | Saturating |

| Curve D | 2.0 × IC50 | 0, 25, 50, 100, 250, 500, 1000 µM | Saturating |

Repeat the matrix varying Peptide concentration while keeping NAD⁺ saturating if Peptide competition is suspected.

Data Analysis & Interpretation

Lineweaver-Burk Plot Analysis

Plot 1/V (y-axis) vs. 1/[NAD⁺] (x-axis) for each Inhibitor concentration.

-

Competitive Inhibition (Base Exchange): Lines intersect at the Y-axis (Vmax is unchanged, Km increases). This suggests the inhibitor binds to the active site, competing with Nicotinamide exchange.

-

Non-Competitive Inhibition: Lines intersect at the X-axis (Km is unchanged, Vmax decreases).

-

Mixed Inhibition: Lines intersect in the second quadrant (Both Km and Vmax change). This is common for chlorinated nicotinamides due to allosteric effects or altering the reaction equilibrium.

Ki Calculation

Use the Cheng-Prusoff Equation adapted for the specific mechanism determined above.

For Competitive Inhibition:

For Non-Competitive:

Expected Results Table (Template)

| Parameter | Control (DMSO) | Low [I] | High [I] | Trend |

| Vmax (RFU/min) | 100% | ~80% | ~40% | Decreases (if Mixed/Non-comp) |

| Km (NAD⁺, µM) | ~50 µM | ~75 µM | ~150 µM | Increases (if Competitive/Mixed) |

| R² (Fit) | >0.98 | >0.98 | >0.98 | Check for linearity |

Troubleshooting & Critical Considerations

-

Solubility Crash: The trichloro-group makes the compound hydrophobic. If you see precipitation in the assay buffer (cloudiness), reduce the stock concentration or increase DMSO to 2% (validate enzyme tolerance first).

-

Inner Filter Effect: Chlorinated pyridines can absorb UV light. If using a UV-based assay (e.g., NADH depletion at 340 nm), run a "No Enzyme" control with inhibitor to subtract background absorbance. Fluorescence assays (AMC release) are preferred to avoid this artifact.

-

Order of Addition: Always pre-incubate the enzyme with the inhibitor before adding NAD⁺. This allows the inhibitor to access the "C-pocket" before the catalytic cycle begins.

References

-

Avalos, J. L., et al. (2005). "Structure-based design of specific SIRT1 inhibitors." Molecular Cell, 17(6), 855-868.

-

Sauve, A. A., et al. (2001). "Mechanism-based inhibitors of SIRT2: structure-activity relationships." Biochemistry, 40(51), 15456-15463.

-

Sigma-Aldrich. "Product Specification: 2,3,5-Trichloroisonicotinamide (CAS 70593-53-2)."

-

Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

Sources

Technical Support Center: Optimizing the Synthesis of 2,3,5-Trichloroisonicotinamide

Welcome to the technical support center for the synthesis of 2,3,5-Trichloroisonicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to enhance your synthetic success.

Strategic Approach: Synthesis via Controlled Nitrile Hydrolysis

The most direct and commonly employed laboratory-scale synthesis of 2,3,5-Trichloroisonicotinamide involves the controlled partial hydrolysis of its nitrile precursor, 2,3,5-trichloro-4-cyanopyridine. This method is favored for its high atom economy and relatively straightforward execution. The primary challenge lies in arresting the reaction at the amide stage and preventing over-hydrolysis to the corresponding carboxylic acid, a common side reaction in nitrile hydrolysis.[1][2]

Caption: Synthetic workflow for 2,3,5-Trichloroisonicotinamide.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

A1: Low yields are typically rooted in incomplete reactions, competing side reactions, or product loss during workup.

-

Incomplete Reaction: The electron-withdrawing nature of the three chlorine atoms on the pyridine ring deactivates the nitrile group, potentially making the hydrolysis sluggish.

-

Solution: Ensure your reaction has proceeded to completion by monitoring it with Thin Layer Chromatography (TLC) or HPLC. If the starting material persists, consider extending the reaction time or slightly increasing the temperature (e.g., from 20°C to 30-40°C). However, be cautious, as higher temperatures can promote over-hydrolysis.

-

-

Side Reactions: The primary side reaction is the formation of 2,3,5-trichloroisonicotinic acid via over-hydrolysis.

-

Solution: Strictly control the reaction temperature and time. The use of concentrated sulfuric acid with minimal water content is crucial to favor the formation of the amide.[1] See Q2 for more details on suppressing this side product.

-

-

Product Loss During Workup: The product may have some solubility in the aqueous filtrate, especially if the volume is large.

-

Solution: When quenching the reaction by pouring it onto ice, use the minimum amount of ice necessary. Ensure the pH during neutralization is brought to neutral (pH 7) to minimize the solubility of the amide. Cooling the neutralized slurry in an ice bath for an extended period (e.g., 1-2 hours) before filtration can maximize precipitation.[3]

-

Caption: Troubleshooting decision tree for low yield.

Q2: I'm observing significant amounts of 2,3,5-trichloroisonicotinic acid as a byproduct. How can I prevent this?

A2: The formation of the carboxylic acid is a result of the hydrolysis of the intermediate amide. This is a classic challenge in nitrile hydrolysis.[2]

-

Causality: The reaction proceeds via protonation of the nitrile, attack by water to form a protonated imidic acid, which tautomerizes to the amide. The amide can then be further hydrolyzed under the same acidic conditions to the carboxylic acid and ammonium sulfate. Suppressing the second step is key.

-

Solution - Kinetic Control:

-

Temperature: Maintain a low and consistent reaction temperature. A range of 20-25°C is often sufficient. Avoid exothermic reactions that cause temperature spikes by ensuring slow and controlled addition of the nitrile to the acid.

-

Reaction Time: Do not let the reaction run for an unnecessarily long time. Establish the optimal reaction time through preliminary experiments monitored by TLC or HPLC, and quench the reaction promptly upon consumption of the starting material.

-